3,4-Dihydro-6-methyl-2-pyridone
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Overview
Description
3,4-Dihydro-6-methyl-2-pyridone (DHPM) is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. DHPM is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics.
Mechanism Of Action
The mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone is not fully understood, but it is believed to act through multiple pathways. 3,4-Dihydro-6-methyl-2-pyridone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3,4-Dihydro-6-methyl-2-pyridone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
3,4-Dihydro-6-methyl-2-pyridone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4-Dihydro-6-methyl-2-pyridone has also been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dihydro-6-methyl-2-pyridone in lab experiments is its versatility. 3,4-Dihydro-6-methyl-2-pyridone exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics. However, one of the limitations of using 3,4-Dihydro-6-methyl-2-pyridone is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3,4-Dihydro-6-methyl-2-pyridone. One area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based materials for use in various applications, such as drug delivery and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone and its potential applications in various fields.
Synthesis Methods
The synthesis of 3,4-Dihydro-6-methyl-2-pyridone can be achieved through a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction is the most commonly used method for synthesizing 3,4-Dihydro-6-methyl-2-pyridone and involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst.
Scientific Research Applications
3,4-Dihydro-6-methyl-2-pyridone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 3,4-Dihydro-6-methyl-2-pyridone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
10333-14-9 |
---|---|
Product Name |
3,4-Dihydro-6-methyl-2-pyridone |
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |
InChI Key |
AKOQCIDGAATASX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=O)N1 |
Canonical SMILES |
CC1=CCCC(=O)N1 |
Other CAS RN |
10333-14-9 |
Origin of Product |
United States |
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